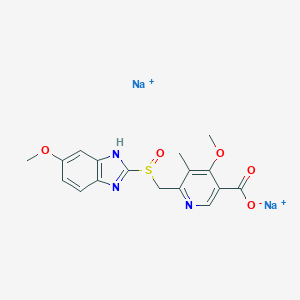
Chlorhydrate de Calindol
Vue d'ensemble
Description
Calindol Hydrochloride is a potent orthosteric modulator of the calcium-sensing receptor (CaSR). It is known for its ability to inhibit Pi-induced vascular calcification and delay the progression of calcification in vascular smooth muscle cells . This compound has significant implications in the field of medical research, particularly in the study of calcium-related disorders.
Applications De Recherche Scientifique
Calindol Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of calcium-sensing receptors and their modulators.
Biology: It is used to investigate the role of calcium-sensing receptors in various biological processes, including cell signaling and proliferation.
Medicine: It has potential therapeutic applications in the treatment of calcium-related disorders, such as hypercalcemia and osteoporosis.
Mécanisme D'action
Target of Action
Calindol Hydrochloride is a positive allosteric modulator (PAM) of the calcimimetic calcium-sensing receptor (CaSR) . The CaSR is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis .
Mode of Action
Calindol Hydrochloride interacts with the CaSR, enhancing its sensitivity to calcium. This interaction results in the potent stimulation of phosphatidylinositol (PI) hydrolysis . The EC50 value of Calindol Hydrochloride for CaSR is 132 nM .
Biochemical Pathways
The activation of CaSR by Calindol Hydrochloride triggers the phosphatidylinositol (PI)-intracellular calcium signaling pathway . In the presence of 2mM Ca2+, Calindol stimulates PI accumulation with an EC50 of 1.0 μM or 0.31 μM in cells expressing the rat or the human CaSR, respectively .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 100 mg/ml .
Result of Action
The activation of CaSR by Calindol Hydrochloride can lead to various cellular effects, depending on the cell type. For instance, in some cell types, the activation of CaSR can trigger cell proliferation .
Action Environment
The action of Calindol Hydrochloride is influenced by the presence of calcium ions. Its ability to stimulate PI hydrolysis is enhanced in the presence of 2mM Ca2+
Analyse Biochimique
Biochemical Properties
Calindol Hydrochloride interacts with the CaSR, a G protein-coupled receptor, to stimulate PI hydrolysis and proliferation in the presence of calcium . In vitro studies have shown that in the presence of 2mM Ca2+, Calindol stimulates PI in cells expressing rat or human CaSR with an EC50 of 1.0 μM or 0.31 μM respectively .
Cellular Effects
Calindol Hydrochloride has been shown to influence cell function by modulating the activity of the CaSR. It has been reported to inhibit Methoxamine and KCl-induced precontraction tension and inhibit whole-cell voltage-gated Ca2+ channel (VGCC) currents in rabbit mesenteric arteries .
Molecular Mechanism
Calindol Hydrochloride exerts its effects at the molecular level by directly interacting with the CaSR in transmembrane domains . It triggers PI hydrolysis less effectively in the absence of calcium, indicating that it is an allosteric modulator that cooperates with calcium to activate the CaSR .
Metabolic Pathways
Calindol Hydrochloride is involved in the regulation of calcium ion homeostasis through its interaction with the CaSR
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calindol Hydrochloride involves several steps, starting with the preparation of the indole core structure. The indole is then functionalized with various substituents to achieve the desired chemical properties. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of Calindol Hydrochloride typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Calindol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of Calindol Hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from the reactions of Calindol Hydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted indole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Calindol Hydrochloride include:
Cinacalcet Hydrochloride: Another CaSR modulator used in the treatment of hyperparathyroidism.
Evocalcet: A newer CaSR modulator with improved pharmacokinetic properties.
Strontium Ranelate: A compound used in the treatment of osteoporosis that also modulates calcium-sensing receptors.
Uniqueness
Calindol Hydrochloride is unique due to its high potency and selectivity as a CaSR modulator. Its ability to inhibit Pi-induced vascular calcification and delay the progression of calcification in vascular smooth muscle cells sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILKQPBQZIRST-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634884 | |
| Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729610-18-8 | |
| Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)

![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)



